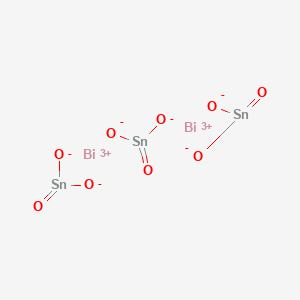

Bismuth stannate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Bismuth stannate can be synthesized using several methods, including hydrothermal synthesis, co-precipitation, and solid-state reactions. One common method involves dissolving bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and tin chloride (SnCl₄) in a suitable solvent, followed by adjusting the pH with sodium hydroxide and heating the mixture in a hydrothermal reactor at 180°C for 24 hours . The resulting product is then washed and dried to obtain this compound.

Chemical Reactions Analysis

Bismuth stannate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its photocatalytic activity under visible light irradiation, making it effective in the degradation of organic pollutants . Common reagents used in these reactions include hydrogen peroxide and organic dyes like malachite green. The major products formed from these reactions are typically less harmful compounds, such as carbon dioxide and water .

Scientific Research Applications

Bismuth stannate has a wide range of scientific research applications:

Photocatalysis: It is used for the degradation of organic pollutants in wastewater treatment due to its high photocatalytic activity under visible light.

Gas Sensing: This compound is employed in gas sensors for detecting gases like hydrogen and nitrogen dioxide.

Environmental Remediation: It is used in the removal of hazardous dyes and other pollutants from industrial effluents.

Energy Storage: This compound nanoparticles are explored for hydrogen storage applications.

Mechanism of Action

The mechanism by which bismuth stannate exerts its effects is primarily through its photocatalytic properties. When exposed to visible light, it generates electron-hole pairs that can interact with water and oxygen molecules to produce reactive oxygen species. These reactive species can then degrade organic pollutants into less harmful substances . Additionally, in gas sensing applications, this compound interacts with target gas molecules, leading to changes in its electrical resistance, which can be measured to detect the presence of gases .

Comparison with Similar Compounds

Bismuth stannate is often compared with other bismuth-based compounds, such as bismuth vanadate (BiVO₄) and bismuth molybdate (Bi₂MoO₆). While all these compounds exhibit photocatalytic properties, this compound is unique due to its pyrochlore structure, which provides higher stability and efficiency under visible light irradiation . Other similar compounds include bismuth ferrite (BiFeO₃) and bismuth tungstate (Bi₂WO₆), which also have applications in photocatalysis and environmental remediation .

Properties

Molecular Formula |

Bi2O9Sn3 |

|---|---|

Molecular Weight |

918.1 g/mol |

IUPAC Name |

dibismuth;dioxido(oxo)tin |

InChI |

InChI=1S/2Bi.9O.3Sn/q2*+3;;;;6*-1;;; |

InChI Key |

FMSAYQGURMDRGG-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Sn](=O)[O-].[O-][Sn](=O)[O-].[O-][Sn](=O)[O-].[Bi+3].[Bi+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate](/img/structure/B13751337.png)

![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)